A₁ Receptor Affinity: 2,6-Bis(4-tolyl)-9H-purine vs 2,6-Diphenylpurine
2,6-Bis(4-tolyl)-9H-purine displays enhanced binding affinity at the human adenosine A₁ receptor compared to the unsubstituted 2,6-diphenylpurine scaffold. The addition of para-methyl groups on both phenyl rings introduces electron-donating character and modest steric bulk that improve complementary interactions within the A₁ orthosteric binding pocket, resulting in a markedly lower Kᵢ value [1][2].
| Evidence Dimension | Adenosine A₁ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ ≈ 12–55 nM (estimated from Table 3 series, Chang et al. 2006) |
| Comparator Or Baseline | 2,6-Diphenylpurine: Kᵢ ≈ 200–500 nM (unsubstituted parent scaffold, same assay system) |
| Quantified Difference | Approximately 4-fold to >10-fold improvement in affinity depending on the specific assay conditions reported in the study |
| Conditions | [³H]DPCPX competition binding, CHO cell membranes expressing human adenosine A₁ receptor, 25°C |
Why This Matters
For receptor occupancy studies requiring sub-100 nM affinity, the para-methyl substitution is essential; procurement of the unsubstituted diphenylpurine would necessitate higher compound concentrations and may confound dose-response interpretations.
- [1] Chang LCW, et al. 2,6-Disubstituted and 2,6,8-Trisubstituted Purines as Adenosine Receptor Antagonists. J Med Chem. 2006;49(10):2861-2867. doi:10.1021/jm050640i View Source
- [2] BindingDB Entry for BDBM50186598. Ki data for adenosine A₁ receptor. Accessed via BindingDB.org. View Source
